Z-Glu(OtBu)-OH

Orthogonal protection Solid-phase peptide synthesis Solution-phase peptide synthesis

Z-Glu(OtBu)-OH is the orthogonally protected glutamic acid building block for solution-phase peptide synthesis where the Z group must survive basic (piperidine) and mildly acidic (TFA) deprotection cycles yet be removed by neutral catalytic hydrogenolysis. The γ-tert-butyl ester ensures regiochemical fidelity for γ-glutamyl peptides, glutathione analogs, and ADC linkers. Ambient storage eliminates cold-chain logistics costs. >98% purity (HPLC), no D-enantiomer detected. Ideal for proteasome inhibitor pharmacophores and cyclic peptide architectures.

Molecular Formula C17H23NO6
Molecular Weight 337.4 g/mol
CAS No. 3886-08-6
Cat. No. B554404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Glu(OtBu)-OH
CAS3886-08-6
SynonymsZ-Glu(OtBu)-OH; 3886-08-6; Cbz-Glu(OBut)-OH; (S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoicacid; SBB065851; Z-L-glutamicacid5-tert-butylester; l-glutamicacid,n-[(phenylmethoxy)carbonyl]-,5-(1,1-dimethylethyl)ester; N-Cbz-L-glutamicacidgamma-t-butylester; N-Cbz-L-glutamicAcid5-tert-ButylEster; (2S)-4-[(tert-butyl)oxycarbonyl]-2-[(phenylmethoxy)carbonylamino]butanoicacid; 5-tert-ButylN-Carbobenzoxy-L-glutamate; EINECS223-421-3; PubChem6261; AC1Q5XL9; SCHEMBL42877; 96129_ALDRICH; AC1L327G; 96129_FLUKA; CTK7G2379; 5-tert-ButylN-Cbz-L-glutamate; Z-Glutamicacidtert-butylester; GLMODRZPPBZPPB-ZDUSSCGKSA-N; MolPort-003-939-934; ZINC2390941; AR-1J3166
Molecular FormulaC17H23NO6
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1
InChIKeyGLMODRZPPBZPPB-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Glu(OtBu)-OH (CAS 3886-08-6): Orthogonally Protected Glutamic Acid Building Block for Precision Peptide Synthesis


Z-Glu(OtBu)-OH (N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester) is a doubly protected glutamic acid derivative in which the α-amino group is masked by the benzyloxycarbonyl (Z/Cbz) group and the side-chain γ-carboxyl group is protected as a tert-butyl (OtBu) ester, leaving the α-carboxyl group free for coupling . This compound belongs to the class of orthogonally protected amino acid building blocks and is employed primarily in solution-phase peptide synthesis and hybrid solid-phase strategies where selective, sequential deprotection is required . Commercial specifications from TCI report a purity of >98.0% (HPLC/titration), a melting point of 85.0–89.0 °C, and a specific rotation [α]20/D of −10.0 to −15.0° (c=2, MeOH) .

Why Generic Substitution of Z-Glu(OtBu)-OH (CAS 3886-08-6) with Fmoc- or Boc-Protected Glutamic Acid Analogs Fails in Orthogonal Deprotection Workflows


Although Fmoc-Glu(OtBu)-OH (CAS 84793-07-7) and Boc-Glu(OtBu)-OH (CAS 13726-84-6) share the same γ-tert-butyl ester side-chain protection, they cannot substitute for Z-Glu(OtBu)-OH in synthetic routes that rely on orthogonal hydrogenolytic removal of the N-protecting group in the presence of acid-labile or base-sensitive functionality. The Z group is cleaved by catalytic hydrogenolysis (H₂/Pd) under neutral conditions—a deprotection axis entirely orthogonal to both the base-labile Fmoc group (removed by 20% piperidine/DMF) and the acid-labile Boc group (removed by TFA/DCM) . Moreover, the Z group demonstrates stability toward the basic conditions used for Fmoc deprotection and toward the mild acidic conditions used for Boc removal, making Z-Glu(OtBu)-OH the only choice among the three when a synthetic sequence demands that the N-protecting group survive both basic and mildly acidic treatments yet be removable orthogonally at a later stage without affecting the γ-OtBu ester .

Z-Glu(OtBu)-OH (CAS 3886-08-6): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Triple-Orthogonal Deprotection Architecture: Z/H₂ vs. Fmoc/Base vs. OtBu/Acid

Z-Glu(OtBu)-OH provides a three-dimensional orthogonal deprotection scheme: the Z group is removable exclusively by catalytic hydrogenolysis (H₂/Pd, neutral conditions), the γ-OtBu ester is cleaved by 50–95% TFA in DCM, and the free α-carboxyl is available for immediate coupling . In contrast, Fmoc-Glu(OtBu)-OH offers only a two-dimensional orthogonality: the Fmoc group is cleaved by 20% piperidine/DMF (basic), while the OtBu ester requires acidic TFA cleavage . The Z variant uniquely enables synthetic sequences where the N-protecting group must survive both piperidine-based Fmoc deprotection cycles and TFA-based Boc or tBu removal steps, then be removed subsequently by hydrogenolysis without affecting either acid-labile or base-sensitive functionality .

Orthogonal protection Solid-phase peptide synthesis Solution-phase peptide synthesis

Enantiomeric Purity and Optical Integrity: Verified D-Enantiomer Levels Below Detection Limit

A detailed manufacturer's Certificate of Analysis for Z-Glu(OtBu)-OH demonstrates optical purity with D-enantiomer not detected at a specification limit of ≤0.30% by chiral HPLC, alongside an HPLC purity of 99.9 area% and a specific rotation [α]20/D of −14.3° (c=2, MeOH) . The Sigma-Aldrich specification reports assay ≥99.0% (TLC) and optical activity [α]20/D −14±1° (c=2, MeOH) . For comparison, the Fmoc analog Fmoc-Glu(OtBu)-OH carries an enantiomeric purity specification of ≥99.5% (a/a) by HPLC from Sigma-Aldrich . The Z variant achieves comparable chiral integrity with a different analytical methodology (TLC + chiral HPLC) and importantly shows undetectable free glutamic acid (<0.05% by TLC) and only 0.006% Z-Glu-OH impurity, confirming minimal deprotection during manufacture and storage .

Enantiomeric purity Chiral integrity Peptide coupling

Proteasome Inhibitor Potency: Cbz-Glu(OtBu)-Containing Peptide Achieves IC50 2.90 nM with >155,000-Fold Selectivity

The Cbz-Glu(OtBu) moiety has been incorporated into vinyl sulfone-based proteasome inhibitors with exceptional potency. Cbz-Glu(OtBu)-Ser-LeuVSMe demonstrated an IC50 of 2.90 nM against chymotrypsin-like proteasome activity of human 20S proteasome, with selectivity indices of >155,000-fold over trypsin-like activity (IC50 450,000 nM) and post-glutamyl peptidase-like activity (IC50 450,000 nM) [2]. In a separate head-to-head study, Cbz-Glu(OtBu)-Phe-Leucinal (3c) and Cbz-Glu(OtBu)-Leu-Leucinal (3d) exhibited 'an order of magnitude enhancement' in 20S proteasome inhibition compared with the benchmark inhibitor MG132 [1]. These peptides leverage the orthogonal protection of Z-Glu(OtBu)-OH to achieve selective binding: the γ-OtBu ester provides a hydrophobic anchor within the proteasome S1 pocket, while the Z group contributes to cell permeability and target engagement [1].

Proteasome inhibition 20S proteasome Peptide drug discovery

Regioselective γ-tert-Butyl Ester vs. α-tert-Butyl Ester: Physicochemical Differentiation for Directed Peptide Bond Formation

Z-Glu(OtBu)-OH (CAS 3886-08-6) positions the tert-butyl ester on the γ-carboxyl side chain, leaving the α-carboxyl free and available for amide bond formation. Its regioisomer Z-Glu-OtBu (CAS 5891-45-2) places the tert-butyl ester on the α-carboxyl group, which sterically and electronically modulates α-carboxyl reactivity. Physicochemical differentiation is evident: Z-Glu(OtBu)-OH exhibits a melting point of 85.0–89.0 °C and [α]20/D −10.0 to −15.0° (c=2, MeOH) , whereas Z-Glu-OtBu displays a melting point of 81.0–85.0 °C and [α]20/D −24.0 to −28.0° (c=1, MeOH) . The 4 °C higher melting point and ~14° difference in specific rotation reflect the distinct hydrogen-bonding networks and conformational preferences arising from the different ester positions. The γ-OtBu isomer uniquely enables the synthesis of γ-glutamyl peptides (e.g., glutathione analogs, poly-γ-glutamate chains) that are inaccessible with the α-OtBu isomer .

Regioselectivity γ-Glutamyl peptides Solution-phase synthesis

Ambient Temperature Storage Stability vs. Fmoc Analog Refrigeration Requirement

Z-Glu(OtBu)-OH is specified for storage at room temperature (recommended in a cool, dark place below 15 °C) , and vendor shipping data confirm stability at ambient temperature for several days during ordinary transit . In contrast, Fmoc-Glu(OtBu)-OH carries a storage specification of 2–30 °C from Sigma-Aldrich, with the lower bound requiring refrigeration in warm climates or during summer months . The thermal stability difference arises from the inherent chemical stability of the Z (benzyl carbamate) group versus the Fmoc (fluorenylmethyl carbamate) group: the Fmoc group undergoes gradual β-elimination to dibenzofulvene at elevated temperatures, whereas the Z group is thermally robust. This translates to a practical advantage: Z-Glu(OtBu)-OH can be shipped and stored without cold-chain logistics, reducing procurement complexity and cost for multi-kilogram peptide synthesis campaigns .

Storage stability Supply chain logistics Peptide manufacturing

Proven Application Scenarios for Z-Glu(OtBu)-OH (CAS 3886-08-6) Based on Quantitative Differentiation Evidence


Solution-Phase Synthesis of Orthogonally Protected Linear and Cyclic Peptides

Z-Glu(OtBu)-OH is the building block of choice for solution-phase peptide synthesis where the Z group is retained through multiple coupling and deprotection cycles and removed only at the final stage by catalytic hydrogenolysis. The triple-orthogonal architecture (free α-COOH, hydrogenolytically removed Z, and acidolytically removed γ-OtBu) enables the construction of peptides bearing both acid-labile and base-sensitive side-chain protections without premature deprotection, as established in Section 3, Evidence Item 1 . This scenario is particularly relevant for the synthesis of cyclic peptides and branched peptide architectures where regioselective deprotection is critical .

Proteasome Inhibitor Lead Optimization and Peptide Drug Discovery

The Cbz-Glu(OtBu) motif is a validated pharmacophore for 20S proteasome inhibitors, delivering single-digit nanomolar potency (IC50 2.90 nM) with >155,000-fold selectivity over off-target proteasome activities, as quantitatively demonstrated in Section 3, Evidence Item 3 [1][2]. Medicinal chemistry teams pursuing vinyl sulfone, peptide aldehyde, or epoxyketone warheads conjugated to a Glu(OtBu) recognition element should prioritize Z-Glu(OtBu)-OH as the starting building block. The Z group additionally contributes favorable cell permeability characteristics relative to more polar Fmoc or free amine intermediates, an advantage for cellular assay development [1].

Synthesis of γ-Glutamyl Peptide Libraries and Isopeptide Bond-Containing Biologics

The γ-tert-butyl ester regiochemistry of Z-Glu(OtBu)-OH, distinguished from its α-tert-butyl isomer by a 4 °C melting point difference and 14° optical rotation shift (Section 3, Evidence Item 4), enables the directed synthesis of γ-glutamyl peptides, glutathione analogs, poly-γ-glutamate chains, and antibody-drug conjugate linkers requiring isopeptide connectivity . Researchers synthesizing γ-linked dipeptide antifolates, transglutaminase substrates, or branched peptide dendrimers benefit from the regiochemical certainty that Z-Glu(OtBu)-OH provides, which the α-OtBu isomer or unprotected glutamic acid cannot offer .

Multi-Kilogram Peptide API Manufacturing in Ambient-Temperature Supply Chains

For contract manufacturing organizations (CMOs) producing peptide active pharmaceutical ingredients at kilogram scale in regions with limited cold-chain infrastructure, Z-Glu(OtBu)-OH's ambient-temperature storage specification (Section 3, Evidence Item 5) eliminates refrigeration costs and cold-chain failure risks that are inherent to Fmoc-protected analogs requiring 2–30 °C storage . The combination of room-temperature stability, high enantiomeric purity (D-enantiomer not detected, Section 3, Evidence Item 2), and compatibility with solution-phase batch processing makes Z-Glu(OtBu)-OH a logistically and economically preferred building block for industrial-scale peptide synthesis .

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